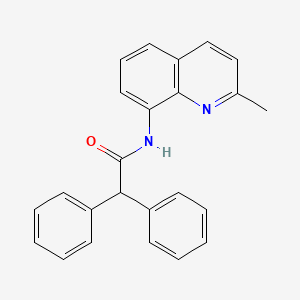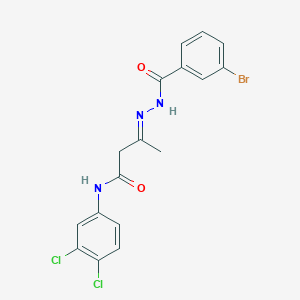![molecular formula C36H40N14O2 B15020173 Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone](/img/structure/B15020173.png)
Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone typically involves multi-step organic reactions. One common method starts with the reaction of terephthalaldehyde with hydrazine to form a dihydrazone intermediate. This intermediate is then reacted with 4-morpholino-6-(4-toluidino)-1,3,5-triazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce various hydrazine compounds.
科学的研究の応用
Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies
作用機序
The mechanism of action of Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone involves its interaction with molecular targets through its functional groups. The morpholino and toluidino groups can form hydrogen bonds and other interactions with target molecules, while the triazinyl groups can participate in coordination chemistry. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Terephthalaldehyde: A simpler compound with similar aldehyde functional groups.
4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: Another complex organic compound with triazinyl groups.
Melamine-terephthalaldehyde covalent organic framework-copper-tetrabenzenecarboxylic acid metal organic framework: A hybrid material combining COF and MOF properties
Uniqueness
Terephthalaldehyde 1,4-bis[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]dihydrazone is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts.
特性
分子式 |
C36H40N14O2 |
|---|---|
分子量 |
700.8 g/mol |
IUPAC名 |
2-N-[(E)-[4-[(E)-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C36H40N14O2/c1-25-3-11-29(12-4-25)39-31-41-33(45-35(43-31)49-15-19-51-20-16-49)47-37-23-27-7-9-28(10-8-27)24-38-48-34-42-32(40-30-13-5-26(2)6-14-30)44-36(46-34)50-17-21-52-22-18-50/h3-14,23-24H,15-22H2,1-2H3,(H2,39,41,43,45,47)(H2,40,42,44,46,48)/b37-23+,38-24+ |
InChIキー |
PHFNZHUBJAAJGC-DNJOOXRZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=C(C=C4)/C=N/NC5=NC(=NC(=N5)NC6=CC=C(C=C6)C)N7CCOCC7 |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(C=C4)C=NNC5=NC(=NC(=N5)NC6=CC=C(C=C6)C)N7CCOCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15020090.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B15020096.png)
![2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-5-(4-methoxybenzoyloxy)phenyl 4-methoxybenzoate](/img/structure/B15020107.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B15020118.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15020123.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide](/img/structure/B15020125.png)

![N'-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]-2-oxo-2-(pyrrolidin-1-YL)acetohydrazide](/img/structure/B15020141.png)
![4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B15020143.png)
![2-amino-6-[3-(diethylamino)propyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15020147.png)

![N-[(E)-(2,4-Dichlorophenyl)methylidene]-4-methylaniline](/img/structure/B15020158.png)
![N-(4-bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15020168.png)

